molecular formula C11H10BrNO2 B14278965 Quinoline, 5-bromo-7,8-dimethoxy- CAS No. 170959-57-6

Quinoline, 5-bromo-7,8-dimethoxy-

Cat. No.: B14278965
CAS No.: 170959-57-6
M. Wt: 268.11 g/mol
InChI Key: MHBMOGUOXIDSRK-UHFFFAOYSA-N
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Description

Quinoline, 5-bromo-7,8-dimethoxy- is a derivative of quinoline, a nitrogen-based heterocyclic aromatic compound. Quinoline derivatives are known for their diverse biological and pharmacological activities, making them valuable in drug research and development

Chemical Reactions Analysis

Types of Reactions

Quinoline, 5-bromo-7,8-dimethoxy- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit unique biological activities and chemical properties .

Scientific Research Applications

Quinoline, 5-bromo-7,8-dimethoxy- has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of dyes, agrochemicals, and pharmaceuticals

Mechanism of Action

The mechanism of action of quinoline, 5-bromo-7,8-dimethoxy- involves its interaction with specific molecular targets and pathways. For example, it can act as an inhibitor of certain enzymes, affecting their activity and leading to various biological effects. The presence of bromine and methoxy groups can enhance its binding affinity to target proteins, thereby modulating their function .

Comparison with Similar Compounds

Similar Compounds

  • 5-bromo-8-methoxyquinoline
  • 6,8-dibromo-1,2,3,4-tetrahydroquinoline
  • 5,7-dibromo-8-methoxyquinoline

Uniqueness

Quinoline, 5-bromo-7,8-dimethoxy- is unique due to the specific positioning of the bromine and methoxy groups, which can influence its chemical reactivity and biological activity.

Properties

CAS No.

170959-57-6

Molecular Formula

C11H10BrNO2

Molecular Weight

268.11 g/mol

IUPAC Name

5-bromo-7,8-dimethoxyquinoline

InChI

InChI=1S/C11H10BrNO2/c1-14-9-6-8(12)7-4-3-5-13-10(7)11(9)15-2/h3-6H,1-2H3

InChI Key

MHBMOGUOXIDSRK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C2C=CC=NC2=C1OC)Br

Origin of Product

United States

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